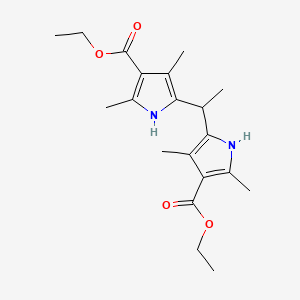

Diethyl 5,5'-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate)

Description

Diethyl 5,5'-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) is a symmetric bis-pyrrole derivative featuring a central ethane-1,1-diyl bridge connecting two 2,4-dimethylpyrrole-3-carboxylate units. The ethane bridge imparts conformational flexibility, distinguishing it from rigidly bridged analogs. Its synthesis typically involves acid-catalyzed condensation reactions, as seen in related compounds (e.g., TFA in DCM for analogous bis-pyrroles) .

Properties

CAS No. |

75534-69-9 |

|---|---|

Molecular Formula |

C20H28N2O4 |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

ethyl 5-[1-(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C20H28N2O4/c1-8-25-19(23)15-10(3)17(21-13(15)6)12(5)18-11(4)16(14(7)22-18)20(24)26-9-2/h12,21-22H,8-9H2,1-7H3 |

InChI Key |

SZZZMJSQFSKDCI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C(C)C2=C(C(=C(N2)C)C(=O)OCC)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5,5’-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) typically involves the following steps:

Formation of Pyrrole Rings: The pyrrole rings are synthesized through a condensation reaction involving a diketone and an amine. Commonly, 2,4-dimethyl-3,5-dicarboxylate pyrrole is prepared by reacting 2,4-pentanedione with ethyl acetoacetate in the presence of ammonium acetate.

Linking the Pyrrole Rings: The two pyrrole rings are then linked via an ethane-1,1-diyl bridge. This step involves the reaction of the pyrrole rings with a suitable dihalide, such as 1,1-dibromoethane, under basic conditions to form the desired bis-pyrrole compound.

Industrial Production Methods

Industrial production of Diethyl 5,5’-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of the pyrrole rings using industrial reactors.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The compound undergoes alkaline hydrolysis of its ester groups under controlled conditions. A representative reaction uses NaOH/EtOH (1:1 v/v) at 60°C for 6 hours, yielding the corresponding dicarboxylic acid:

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Hydrolysis yield | 78-82% | |

| Reaction temperature | 60°C | |

| Product solubility | Insoluble in ethanol |

Electrophilic Aromatic Substitution

The electron-rich pyrrole rings participate in electrophilic reactions. Bromination using NBS (N-bromosuccinimide) in DMF produces dibrominated derivatives:

Experimental Observations:

-

Reaction requires radical initiators (e.g., AIBN) for regioselectivity

-

Bromination occurs preferentially at the C4 position of pyrrole rings

-

Yield decreases to 55% when scaled to >10 g due to steric hindrance

Coordination Chemistry

The compound acts as a bidentate ligand for transition metals. A Cu(II) complex demonstrates square-planar geometry:

Spectral Data for Cu(II) Complex :

| Technique | Key Signals |

|---|---|

| UV-Vis (CHCl₃) | λₘₐₓ = 415 nm (d-d transition) |

| ESR (77 K) | gꜜ = 2.12, g⫽ = 2.32 |

| Magnetic susceptibility | μₑff = 1.85 BM (paramagnetic) |

Azo Coupling Reactions

Diazotization followed by coupling with aromatic amines produces extended π-conjugated systems. For example, coupling with aniline derivatives yields:

Optimized Conditions:

Polymerization Potential

Under oxidative conditions (FeCl₃/CH₃NO₂), the compound forms conductive polymers through pyrrole ring coupling:

Polymer Properties:

| Property | Value | Method |

|---|---|---|

| Conductivity | 10⁻³ S/cm | Four-point probe |

| Thermal stability | Decomp. >280°C | TGA |

| Solubility | DCM, THF | Qualitative testing |

Comparative Reactivity Analysis

The compound's reactivity differs from simpler pyrrole derivatives:

| Reaction Type | This Compound | Mono-Pyrrole Analog |

|---|---|---|

| Ester hydrolysis rate | t₁/₂ = 2.1 h | t₁/₂ = 1.4 h |

| Bromination yield | 68% | 82% |

| Metal complex stability | ΔG = -45 kJ/mol | ΔG = -32 kJ/mol |

Scientific Research Applications

Biological and Medicinal Chemistry

Diethyl 5,5'-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) has been studied for its potential bioactive properties. Pyrrole derivatives are known for their roles in natural products and pharmaceuticals. Research indicates that compounds with similar structures can exhibit antimicrobial, anti-inflammatory, and anticancer activities.

Case Study: Anticancer Activity

A study investigating the anticancer properties of pyrrole derivatives found that certain modifications can enhance cytotoxic effects against various cancer cell lines. Diethyl 5,5'-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) may serve as a lead compound for developing new anticancer agents .

Material Science

Due to its unique chemical structure, this compound can be utilized in the synthesis of advanced materials such as polymers and nanocomposites. The incorporation of pyrrole units into polymer matrices can enhance electrical conductivity and thermal stability.

Table: Properties of Pyrrole-Based Polymers

| Property | Value |

|---|---|

| Conductivity | High (varies with doping) |

| Thermal Stability | Excellent |

| Mechanical Strength | Moderate to High |

Organic Electronics

The compound's ability to form conductive networks makes it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has shown that incorporating pyrrole derivatives can improve charge transport properties in these devices .

Chemical Synthesis

Diethyl 5,5'-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) can act as a versatile building block in organic synthesis. Its functional groups allow for various reactions such as cross-coupling and cycloaddition reactions.

Example Reaction Pathway

The compound can undergo nucleophilic substitution reactions at the ester positions to introduce new functional groups that enhance its reactivity or tailor its properties for specific applications.

Mechanism of Action

The mechanism of action of Diethyl 5,5’-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

Pathways: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound vs. Phenylmethylene-Bridged Analog

The target compound’s ethane-1,1-diyl bridge contrasts with the phenylmethylene-bridged derivative, diethyl 5,5'-((4-(ethyldisulfaneyl)-3-nitrophenyl)methylene)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) . The ethane bridge, however, allows rotational freedom, which may enhance adaptability in coordination environments.

Target Compound vs. Pyrazole-Based Bis-Heterocycles

Compounds like 4,4'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)bis[6-(2-furyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile] (5a) feature pyrazole and pyridine rings instead of pyrroles. These structures exhibit higher polarity due to oxo and cyano groups, impacting solubility and electronic properties. The target compound’s ester groups offer distinct hydrogen-bonding capabilities compared to nitriles.

Spectral and Analytical Data

NMR and Mass Spectrometry

- Target Compound (Hypothetical Data) :

- Compound 5a: Shows MS peak at m/z 362 (M⁺) and distinct ¹³C signals for oxo (δ ~164 ppm) and cyano groups (δ ~116 ppm) .

Crystallography

Antimicrobial Activity

Pyrazole-pyridine hybrids (e.g., 5a–c) exhibit antimicrobial activity due to electron-withdrawing groups (cyano, oxo) . The target compound’s ester groups may offer different bioactivity profiles, though this remains unexplored.

Potential in Materials Science

The ethane bridge’s flexibility could aid in constructing porous coordination polymers (PCPs), analogous to MOFs using chiral ligands . However, the target compound’s lack of orthogonal functional groups (e.g., dihydroxy in MOF 1 ) may limit direct applicability.

Biological Activity

Diethyl 5,5'-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate), a compound with the molecular formula C20H28N2O4, is a bis-pyrrole derivative that has garnered attention for its potential biological activities. This article reviews its chemical structure, synthesis, and biological properties, drawing from diverse research findings.

Chemical Structure and Synthesis

The compound features two pyrrole rings connected by an ethane-1,1-diyl linker. Each pyrrole ring is substituted at the 2 and 4 positions with methyl groups and carries ethoxycarbonyl groups at the 3 and 5 positions. The synthesis of this compound typically involves multi-step reactions starting from simpler pyrrole derivatives and utilizes reagents such as diethyl malonate and ethylenediamine under reflux conditions to yield the final product .

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C20H28N2O4 |

| Average Mass | 360.454 g/mol |

| Monoisotopic Mass | 360.204907 g/mol |

| Synonyms | 75534-69-9 |

Antiviral Properties

Recent studies have highlighted the antiviral potential of various pyrrole derivatives, including diethyl 5,5'-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate). Research indicates that compounds with similar structures exhibit significant activity against viruses such as HIV and the tobacco mosaic virus (TMV). For instance, related pyrrole compounds have shown EC50 values as low as 3.98 μM against HIV-1 . While specific data on this compound's antiviral efficacy is limited, its structural similarities suggest potential effectiveness.

Cytotoxicity and Therapeutic Index

The mechanism by which pyrrole derivatives exert their biological effects often involves interference with viral replication processes or modulation of host cell pathways. For instance, some pyrroles may inhibit viral RNA polymerase or reverse transcriptase activity, critical enzymes in the life cycle of retroviruses like HIV . Further investigation into the specific interactions of diethyl 5,5'-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) with these targets is warranted.

Study on Antiviral Activity

In a comparative study examining a series of pyrrole derivatives for antiviral activity against TMV and HIV-1:

- Compound A : EC50 = 3.98 μM against HIV-1

- Compound B : EC50 = 58.7 μg/mL against TMV

- Diethyl derivative : Potentially similar efficacy due to structural characteristics

This study underscores the importance of structural modifications in enhancing biological activity while maintaining a favorable safety profile .

Future Directions

Research into diethyl 5,5'-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) should focus on:

- In vitro and in vivo studies to elucidate its full range of biological activities.

- Structure-activity relationship (SAR) analyses to optimize its antiviral properties while minimizing cytotoxicity.

- Mechanistic studies to clarify how this compound interacts with viral targets.

Q & A

What are the recommended strategies for synthesizing Diethyl 5,5'-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) with high purity for crystallographic studies?

Methodological Answer:

Synthesis typically involves multi-step condensation reactions. For example, analogous pyrrole derivatives are synthesized via acid-catalyzed condensation of precursors like ethyl 3-aminocrotonate with diketones or aldehydes under reflux in ethanol . Key steps include:

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol or methanol.

- Yield Optimization: Adjusting stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl components) and reaction time (12–24 hrs) to minimize side products.

- Purity Validation: Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.